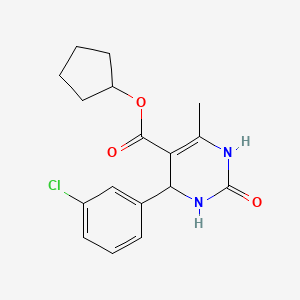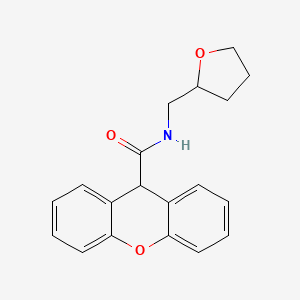![molecular formula C17H17NOS B5143220 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5143220.png)
5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one, also known as PTMA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTMA is a cyclohexenone derivative that possesses a unique structure, which makes it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In addition, 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one has been used as a starting material for the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one is not fully understood. However, it has been proposed that 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one has been shown to possess anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one is its unique structure, which makes it a promising candidate for drug development. However, the low yield of the synthesis method and the limited availability of the compound may pose a challenge for its widespread use in research. In addition, the mechanism of action of 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one. One potential area of investigation is the development of 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one-based fluorescent probes for the detection of metal ions. Another area of research is the identification of the molecular targets of 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one and the elucidation of its mechanism of action. 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one may also be further investigated for its potential therapeutic applications, particularly as an anti-inflammatory and anti-tumor agent.
Conclusion:
In conclusion, 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one is a promising compound that has gained significant attention in the field of medicinal chemistry. Its unique structure and potential therapeutic applications make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one and to explore its potential applications in various fields.
Synthesemethoden
5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one can be synthesized through a multi-step process starting with the reaction of 2-thiophenemethylamine with cyclohexanone in the presence of sodium hydride. The resulting product is then treated with phenylmagnesium bromide to yield 5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one. The overall yield of this synthesis method is around 20%.
Eigenschaften
IUPAC Name |
5-phenyl-3-(thiophen-2-ylmethylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c19-16-10-14(13-5-2-1-3-6-13)9-15(11-16)18-12-17-7-4-8-20-17/h1-8,11,14,18H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINNQTHBLSXAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NCC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-3-[(thiophen-2-ylmethyl)amino]cyclohex-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-methylenebicyclo[3.3.1]non-2-en-3-yl)acetamide](/img/structure/B5143139.png)
![1-(4-fluorophenyl)-2-[2-imino-5-(1-naphthylmethyl)-1,3-thiazol-3(2H)-yl]ethanone hydrobromide](/img/structure/B5143159.png)
![7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5143165.png)
![4-acetyl-N-[2-(4-cyclohexylphenoxy)ethyl]benzamide](/img/structure/B5143184.png)
![ethyl N-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5143194.png)
![N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5143207.png)

![3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B5143233.png)

![5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5143242.png)
![1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5143243.png)
![4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B5143247.png)

![N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5143256.png)